2-Adamantyl chloromethyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17ClO |
|---|---|
Molecular Weight |
200.70 g/mol |
IUPAC Name |
2-(chloromethoxy)adamantane |
InChI |
InChI=1S/C11H17ClO/c12-6-13-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 |
InChI Key |
FXAYRZRJXCEBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3OCCl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 2 Adamantyl Chloromethyl Ether
Electrophilic Substitution Mechanisms in Adamantane (B196018) Chloromethylation
The introduction of a chloromethyl group onto an adamantane scaffold is an application of electrophilic substitution, a fundamental reaction class in organic chemistry. vedantu.com In these reactions, an electrophile attacks the electron-rich C-H bond of the alkane, leading to the substitution of a hydrogen atom. The adamantane cage, being a rigid, strain-free hydrocarbon, undergoes such reactions, typically at its more reactive tertiary bridgehead positions.
Chloromethylation reactions, such as the Blanc chloromethylation, traditionally involve the reaction of a substrate with formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂). wikipedia.orgalfa-chemistry.com The reaction proceeds through the generation of a potent electrophile. Under these acidic conditions, the carbonyl oxygen of formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.org
The attacking species can be more complex than simple protonated formaldehyde. Other potential electrophiles that may be formed under chloromethylation conditions include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) and the highly reactive chlorocarbenium cation (ClCH₂⁺). wikipedia.org
Alternatively, chloromethylating agents such as chloromethyl methyl ether (CH₃OCH₂Cl) can be used, often in the presence of a Lewis acid. In these cases, the active electrophile is proposed to be the methoxymethyl cation (CH₃OCH₂⁺) or a related ion pair complex. nih.gov Kinetic studies on the chloromethylation of aromatic compounds with methoxyacetyl chloride or chloromethyl methyl ether suggest a common, highly selective electrophile, believed to be the methoxymethyl cation or its ion pair with the Lewis acid counterion. nih.gov
Table 1: Potential Electrophilic Species in Chloromethylation
| Precursors | Catalyst / Conditions | Potential Electrophile(s) |
| Formaldehyde (CH₂O) + Hydrogen Chloride (HCl) | Lewis Acid (e.g., ZnCl₂) | Protonated Formaldehyde, (Chloromethyl)oxonium cation (ClH₂C–OH₂⁺), Chlorocarbenium cation (ClCH₂⁺) |
| Chloromethyl methyl ether (CH₃OCH₂Cl) | Lewis Acid (e.g., AlCl₃, SnCl₄) | Methoxymethyl cation (CH₃OCH₂⁺) |
| Methoxyacetyl chloride (CH₃OCH₂COCl) | Lewis Acid (e.g., AlCl₃) | Methoxymethyl cation (CH₃OCH₂⁺) |
The unique structure of the adamantane molecule plays a critical role in directing the course of electrophilic substitution. The adamantane skeleton is a rigid, bulky, and symmetrical cage composed of three fused cyclohexane (B81311) rings in the chair conformation. uva.es This structure contains two distinct types of carbon atoms: four tertiary carbons at the bridgehead positions and six secondary carbons forming the methylene (B1212753) bridges. nih.gov
Electrophilic attack on adamantane preferentially occurs at the tertiary C-H bonds of the bridgehead positions. This regioselectivity is governed by the greater stability of the resulting tertiary carbocation intermediate compared to a secondary carbocation. The three-dimensional cage structure, with its network of C-C single bonds, effectively stabilizes the positive charge at the bridgehead position through hyperconjugation and inductive effects. The stability of the 1-adamantyl cation is a well-established factor contributing to its reactivity in various reactions. rsc.org
Furthermore, the rigid framework of adamantane presents significant steric hindrance to certain reaction pathways. researchgate.net The cage structure protects the C-H bonds from the backside attack characteristic of Sₙ2 reactions, strongly favoring mechanisms that proceed through planar or near-planar carbocation intermediates, which are typical for electrophilic substitution and Sₙ1 reactions. The inherent inertness and lipophilicity of the hydrocarbon cage also influence its interaction with solvents and reagents, further guiding the reaction pathway. uva.esresearchgate.net
Nucleophilic Displacement Reactions of the Chloromethyl Moiety
The reactivity of 2-adamantyl chloromethyl ether is dominated by nucleophilic substitution at the carbon of the chloromethyl group. The presence of both the bulky adamantyl group and the adjacent ether oxygen atom significantly influences the reaction mechanism.
The solvolysis of adamantyl derivatives is a classic example of Sₙ1-type reactions, where the reaction rate is primarily dependent on the formation of a carbocation intermediate. mdpi.com Studies on the solvolysis of 2-adamantyl chloroformate indicate complex reaction pathways, sometimes involving the loss of a small molecule (like CO₂) to form a stable adamantyl cation. researchgate.net
For this compound, a nucleophilic substitution reaction, particularly solvolysis, is expected to proceed via an Sₙ1 mechanism. This is due to two primary stabilizing factors for the carbocation intermediate:
Adamantyl Cage: The 2-adamantyl group, while secondary, provides steric hindrance that disfavors a concerted Sₙ2 attack. The resulting secondary 2-adamantyl cation, though less stable than the tertiary 1-adamantyl cation, is still a viable intermediate in polar, ionizing solvents.
Ether Oxygen: The oxygen atom adjacent to the reaction center plays a crucial role. Upon departure of the chloride leaving group, the resulting carbocation is significantly stabilized by resonance, with the lone pair of electrons on the oxygen atom delocalizing to form an oxonium ion. This type of resonance stabilization is well-documented for α-halo ethers, which readily undergo Sₙ1 reactions. doubtnut.com
The reaction likely proceeds through the formation of a resonance-stabilized adamantyl-substituted oxocarbenium ion intermediate [(2-Ad)-O=CH₂]⁺, which is then captured by a nucleophile (the solvent).
For an Sₙ1 mechanism, the rate-determining step is the unimolecular ionization of the substrate to form the carbocation intermediate and the leaving group. nih.gov In the case of this compound, this corresponds to the cleavage of the C-Cl bond.
R-CH₂-Cl → R-CH₂⁺ + Cl⁻ (Slow, Rate-Determining) R-CH₂⁺ + Nu: → R-CH₂-Nu (Fast)
Kinetic studies of related adamantyl systems often employ the Grunwald-Winstein equation (log(k/k₀) = mY + lN) to analyze the effect of solvent ionizing power (Y) and nucleophilicity (N) on the reaction rate. mdpi.comresearchgate.net A high sensitivity to solvent ionizing power (a large m value) is characteristic of reactions proceeding through a carbocation intermediate, as is expected for the solvolysis of this compound. Kinetic solvent isotope effects (KSIEs), which compare reaction rates in a protonated solvent (e.g., CH₃OH) versus its deuterated counterpart (e.g., CH₃OD), also provide mechanistic insight. researchgate.net
Table 2: Expected Kinetic Characteristics for Solvolysis of this compound
| Kinetic Parameter | Expected Observation for Sₙ1 Mechanism | Rationale |
| Rate Law | Rate = k[Substrate] | Unimolecular rate-determining step. |
| Grunwald-Winstein m value | High and positive (e.g., > 0.4) | High sensitivity to solvent ionizing power, indicating carbocationic intermediate. |
| Effect of Nucleophile | Rate is largely independent of nucleophile concentration/strength. | The nucleophile is not involved in the rate-determining step. |
| Activation Parameters | Negative ΔS‡ (Entropy of Activation) | Often observed in solvolysis due to increased ordering of solvent molecules around the generated ions. nih.gov |
The choice of solvent has a profound impact on the rate of Sₙ1 reactions. ajpojournals.org The rate-determining step involves the formation of two ions from a neutral molecule, a process that is highly sensitive to the polarity and ionizing ability of the solvent.
Solvent Polarity: Polar, protic solvents such as water, alcohols, and carboxylic acids are particularly effective at accelerating Sₙ1 reactions. ucalgary.ca This is because they can stabilize both the developing carbocation and the departing chloride anion through dipole-dipole interactions and, importantly, through hydrogen bonding. ucalgary.ca The stabilization of the transition state leading to the carbocation lowers the activation energy, thereby increasing the reaction rate. The solvolysis of tert-butyl chloride, a model Sₙ1 substrate, is dramatically faster in polar protic solvents like water compared to less polar solvents. ucalgary.ca A similar strong dependence on solvent polarity is expected for this compound.
Nucleophilicity: In a pure Sₙ1 mechanism, the nucleophile does not participate in the rate-determining step. Therefore, the rate of the reaction is generally independent of the concentration or the intrinsic reactivity (nucleophilicity) of the nucleophile. libretexts.org However, the nature of the nucleophile determines the final product of the reaction. In solvolysis, the solvent itself acts as the nucleophile. If other nucleophiles are present, a mixture of products may be formed, with the product ratio depending on the relative concentrations and reactivities of the competing nucleophiles toward the carbocation intermediate.
Table 3: Relative Solvolysis Rates of tert-Butyl Chloride in Various Solvents (Illustrative of Sₙ1 Solvent Effects)
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Water (H₂O) | 78 | ~150,000 | Polar Protic |
| Methanol (CH₃OH) | 33 | 4 | Polar Protic |
| Acetic Acid (CH₃CO₂H) | 6 | 1 | Polar Protic |
Data adapted from established trends for Sₙ1 reactions. ucalgary.ca
Rearrangement Pathways and Carbon Skeletal Transformations of this compound
The reactivity of this compound is significantly influenced by the formation and subsequent rearrangement of adamantyl cations. These carbocations can undergo various transformations, including hydride shifts and skeletal rearrangements, which dictate the final product distribution. Additionally, the presence of the ether functionality introduces the possibility of intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems within the adamantane framework.
Adamantyl Cation Rearrangements and Their Role in 2-Substituted Products
The formation of a carbocation at the C-2 position of the adamantane skeleton is a key step in the reactions of 2-adamantyl derivatives. The stability and subsequent fate of this 2-adamantyl cation are central to understanding the product distribution. In solvolytic reactions of 2-adamantyl chloroformate, for instance, the formation of 2-adamantyl chloride and other solvolysis products is observed, indicating the intermediacy of the 2-adamantyl cation nih.govresearchgate.net.
Studies conducted in superacidic media have provided significant insights into the dynamic nature of adamantyl cations. The rearrangement between the 1-adamantyl and 2-adamantyl cations has been shown to occur rapidly in sulfuric acid. This process is understood to proceed through an intermolecular hydride transfer mechanism, often catalyzed by the presence of adamantane itself. A slower rearrangement mechanism involving the reversible ring-opening of the adamantane skeleton has also been proposed rsc.org.
While the 2-adamantyl cation is a secondary carbocation, it can be stabilized through the rigid cage structure of the adamantane framework. However, under certain conditions, this cation can undergo rearrangements to form more stable carbocations or lead to a variety of 2-substituted products upon reaction with nucleophiles. The specific products formed will depend on the reaction conditions, including the solvent and the nature of the nucleophile present.
The table below summarizes the typical behavior of adamantyl cations in different environments, which provides a basis for understanding the potential reaction pathways of the 2-adamantyl cation generated from this compound.
| Cation Type | Environment | Predominant Process | Result |
| 2-Adamantyl | Solvolytic Conditions | Nucleophilic Attack | Formation of 2-substituted adamantane derivatives |
| 1-Adamantyl & 2-Adamantyl | Superacid (e.g., H₂SO₄) | Intermolecular Hydride Transfer | Rapid equilibrium between 1-yl and 2-yl cations |
| Adamantyl Cations | Superacid | Reversible Ring-Opening | Slower skeletal rearrangement |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Adamantane (B196018) Ether Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Adamantyl chloromethyl ether, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the connectivity and chemical environment of each atom in the molecule.
The ¹H NMR spectrum of a 2-substituted adamantane derivative is characteristically complex due to the molecule's rigid, polycyclic structure and lower symmetry compared to 1-substituted analogues. acs.org The spectrum of this compound is expected to show distinct regions corresponding to the adamantyl cage protons and the chloromethoxymethyl side chain.
The protons on the adamantane cage typically appear as a series of broad, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.5 and 2.2 ppm. mdpi.com The proton attached to the carbon bearing the ether linkage (C2-H) is expected to be shifted downfield due to the deshielding effect of the adjacent oxygen atom, likely appearing as a distinct broad singlet or multiplet.
The most diagnostic signal in the ¹H NMR spectrum is that of the methylene (B1212753) protons of the chloromethyl group (-O-CH₂-Cl). These two protons are chemically equivalent and are strongly deshielded by both the adjacent oxygen and the terminal chlorine atom. Consequently, they are predicted to give rise to a sharp singlet at a significantly downfield chemical shift, anticipated in the range of δ 5.4-5.6 ppm. The presence of this singlet, integrated to two protons, is a key indicator of the chloromethyl ether moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Adamantyl CH, CH₂ | ~ 1.5 - 2.2 | Multiplets (m) |
| Adamantyl CH-O | Downfield shift from cage protons | Broad Singlet (br s) |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Due to the Cₛ symmetry of 2-substituted adamantanes, the ten carbons of the adamantane cage are expected to produce seven distinct signals. Adamantane itself shows two signals for its CH (methanetriyl) and CH₂ (methylene) carbons. chemicalbook.comnih.gov In this compound, the C2 carbon, being directly attached to the electron-withdrawing ether oxygen, would be the most downfield of the adamantane carbons.
The chloromethyl carbon (-O-CH₂-Cl) is also highly deshielded and would appear as a unique signal in the downfield region of the spectrum. For comparison, the analogous carbons in chloromethyl methyl ether and chloromethyl ethyl ether appear at approximately δ 84.8 ppm and δ 82.5 ppm, respectively. spectrabase.com This signal provides unequivocal evidence for the chloromethyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Adamantyl CH, CH₂ | ~ 28 - 40 |
| Adamantyl C-O | ~ 75 - 80 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Under high-energy Electron Ionization (EI) conditions, this compound is expected to undergo extensive and predictable fragmentation. The molecular ion (M⁺) peak should be observable, exhibiting a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl), with two peaks at m/z 200 and 202 in an approximate 3:1 ratio of intensity.
The fragmentation of adamantane derivatives is well-documented. nih.govresearchgate.net The most prominent fragmentation pathway for this compound is anticipated to be the cleavage of the C-O bond, leading to the formation of the highly stable 2-adamantyl cation at m/z 135. This fragment is often the base peak in the mass spectra of adamantane compounds. nih.gov
Other significant fragmentation pathways for ethers include alpha-cleavage, which in this case would involve the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). Subsequent fragmentation of the adamantyl cage itself would lead to a series of smaller carbocation fragments, with characteristic peaks at m/z 107, 93, and 79, consistent with the known fragmentation of the adamantane core. researchgate.net
Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 200/202 | [C₁₁H₁₇ClO]⁺ (Molecular Ion) | Ionization |
| 165 | [C₁₁H₁₇O]⁺ | Loss of •Cl |
| 135 | [C₁₀H₁₅]⁺ | C-O bond cleavage, loss of •OCH₂Cl |
| 93 | [C₇H₉]⁺ | Adamantane cage fragmentation |
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. nih.govbruker.com As a "soft" ionization method, DART typically imparts less energy to the analyte molecule compared to EI, resulting in significantly less fragmentation. ojp.gov
When analyzing this compound by DART-MS, the resulting spectrum is expected to be dominated by the protonated molecule, [M+H]⁺, which would appear at m/z 201/203. This technique is therefore highly effective for rapid confirmation of the molecular weight of the target compound. The minimal fragmentation simplifies the spectrum, making it a powerful tool for screening and purity assessment where detailed structural fragmentation is not required. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, typically in the form of Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound is expected to display several characteristic absorption bands.
C-H Stretching: Strong, sharp peaks in the region of 2850-2950 cm⁻¹ are characteristic of the C-H stretching vibrations within the adamantane cage. nih.gov
C-O Stretching: A strong, prominent band is expected in the 1100-1150 cm⁻¹ region, corresponding to the C-O-C asymmetric stretching of the ether linkage.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a moderately strong absorption in the fingerprint region, typically between 650-800 cm⁻¹. nih.gov
CH₂ Bending: Various bending (scissoring, wagging, twisting) vibrations for the numerous methylene groups in the adamantane skeleton and the chloromethyl group will appear in the fingerprint region, primarily between 1440-1480 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850 - 2950 | C-H Stretch | Adamantane Cage |
| 1440 - 1480 | CH₂ Bend | Adamantane Cage, -CH₂Cl |
| 1100 - 1150 | C-O Stretch | Ether (C-O-C) |
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
The adamantane cage, a rigid and strain-free tricyclic alkane, exhibits characteristic C-H and C-C bond vibrations. The C-H stretching vibrations of the adamantyl group are expected in the 2850-3000 cm⁻¹ region, which is typical for sp³ hybridized C-H bonds aip.orgresearchgate.net. The spectrum of adamantane itself shows prominent bands in this region aip.orgoptica.orgdeepdyve.com. The C-C stretching and various bending and rocking modes of the adamantane skeleton contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹), making it a unique identifier for the adamantyl moiety researchgate.netoptica.org.
The ether functional group (C-O-C) is characterized by a strong C-O stretching absorption. For aliphatic ethers, this band typically appears in the range of 1050-1150 cm⁻¹ chemicalbook.com. In the case of this compound, a strong absorption band is anticipated in this region, indicative of the C-O single bond stretching vibration.
The chloromethyl group (-CH₂Cl) will also produce distinct absorption bands. The C-Cl stretching vibration is expected to appear in the region of 600-800 cm⁻¹. Additionally, the CH₂ scissoring and wagging vibrations of the chloromethyl group will contribute to the spectrum.
A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Adamantyl C-H | Stretching | 2850-3000 | Strong |
| Adamantyl C-C | Stretching/Bending | Fingerprint Region (<1500) | Medium-Weak |
| Ether C-O-C | Stretching | 1050-1150 | Strong |
| Chloromethyl C-Cl | Stretching | 600-800 | Medium-Strong |
| Chloromethyl CH₂ | Bending (Scissoring/Wagging) | ~1450 / ~1250 | Medium |
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. Gas chromatography is suitable for analyzing the volatile compound itself, while gel permeation chromatography is employed to characterize polymers derived from it.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.
While specific GC methods for this compound are not extensively documented, suitable conditions can be inferred from the analysis of similar halogenated ethers and adamantane derivatives researchgate.netoup.comnih.govresearchgate.netresearchgate.net. A typical GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming would be employed to ensure efficient separation and good peak shapes.
A hypothetical set of GC parameters for the analysis of this compound is outlined in the table below.
| GC Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar non-polar to mid-polarity phase) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
The retention time of this compound would be a key parameter for its identification. Coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide definitive structural confirmation by analyzing the fragmentation pattern of the molecule. The purity of the sample can be determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as a monomer or a functionalizing agent to create polymers, gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the primary technique for characterizing the resulting macromolecules ufl.edulcms.czlcms.czresearchgate.net. GPC separates molecules based on their hydrodynamic volume in solution ufl.edulcms.cz. Larger polymer chains elute from the column faster than smaller ones.
The analysis of polymers containing the bulky adamantyl group would typically involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passing it through a series of columns packed with porous gel ufl.eduacs.org. A refractive index (RI) detector is commonly used to monitor the eluting polymer.
GPC analysis provides crucial information about the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This data is essential for understanding the physical and mechanical properties of the polymer.
The table below outlines typical parameters for a GPC analysis of a polymer incorporating 2-adamantyl groups.
| GPC Parameter | Condition |
| Columns | A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) |
| Calibration | Polystyrene standards |
By comparing the elution profile of the adamantyl-containing polymer to that of known polystyrene standards, a relative molecular weight distribution can be determined. This information is critical for quality control and for correlating the polymer's structure with its performance in various applications.
Computational and Theoretical Investigations of 2 Adamantyl Chloromethyl Ether
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic landscape of molecules, which in turn governs their chemical behavior. For adamantane (B196018) derivatives, these methods elucidate the intricate interplay of their framework and substituent groups.
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of adamantane derivatives. DFT calculations allow for the prediction of various molecular properties, including optimized geometries, electronic energies, and the nature of chemical bonds. While specific DFT studies on 2-adamantyl chloromethyl ether are not extensively documented in the literature, research on analogous adamantane-containing molecules provides a solid foundation for understanding its electronic characteristics.
Studies on various adamantane derivatives demonstrate that the adamantyl cage acts as a bulky electron-donating group. The C–C bond distances within the adamantyl framework are consistently calculated to be around 1.54 Å, which is characteristic of a standard C-C single bond uva.es. The C–C–C bond angles are typically near the ideal tetrahedral angle of 109.5°, reflecting the strain-free nature of the adamantane cage uva.es. For adamantyl ethers, the geometry around the ether oxygen is also a key aspect. DFT calculations on similar systems, such as 1-adamantyl methyl ether, help in predicting the bond lengths and angles involving the ether linkage.
Interactive Table: Predicted Geometrical Parameters for this compound based on DFT Studies of Analogous Compounds.
| Parameter | Predicted Value |
| Adamantyl C-C Bond Length | ~ 1.54 Å |
| Adamantyl C-H Bond Length | ~ 1.10 Å |
| C-O (ether) Bond Length | ~ 1.43 Å |
| O-CH2Cl Bond Length | ~ 1.42 Å |
| C-Cl Bond Length | ~ 1.78 Å |
| Adamantyl C-C-C Angle | ~ 109.5° |
| C-O-C (ether) Angle | ~ 112° |
Note: These are estimated values based on computational studies of similar adamantane ethers and chloroalkanes.
A significant application of quantum chemical calculations is the mapping of reaction pathways, including the identification of transition states and the determination of activation energy barriers. For a molecule like this compound, a primary reaction of interest would be the nucleophilic substitution at the chloromethyl group.
Molecular Modeling and Conformation Analysis
Molecular modeling techniques are essential for exploring the three-dimensional structure of molecules and their dynamic behavior. For this compound, these methods can shed light on its preferred shapes and how its structure affects its chemical reactivity.
Computational studies on 2-substituted adamantanes have shown that the substituent can adopt different staggered conformations relative to the adamantane framework. For this compound, it is expected that the most stable conformation would be one that minimizes steric repulsion between the chloromethyl group and the hydrogens of the adamantane cage. Molecular mechanics and DFT calculations can be used to determine the relative energies of these different conformers. Studies on related 2-adamantyl derivatives suggest that the preferred conformation often involves the substituent being oriented away from the bulky adamantane structure.
The 2-adamantyl group is known for its significant steric bulk. This steric hindrance can play a dominant role in the reactivity of this compound. For instance, in nucleophilic substitution reactions at the chloromethyl carbon, the voluminous adamantyl group can impede the approach of the nucleophile, thereby slowing down the reaction rate compared to less hindered analogues.
In addition to steric effects, the electronic properties of the 2-adamantyl group also influence reactivity. The adamantyl group is generally considered to be weakly electron-donating through inductive effects. This can slightly influence the electron density at the reaction center. The interplay between these steric and electronic effects is a key aspect of the chemistry of adamantane derivatives. In many cases, the steric effects are found to be the predominant factor governing the stereochemical outcome of reactions involving 2-substituted adamantanes.
Quantitative Structure-Property Relationships (QSPR) in Adamantane Derivatives
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. For adamantane derivatives, QSPR studies can be valuable for predicting properties such as lipophilicity, boiling point, and biological activity based on calculated molecular descriptors.
While a specific QSPR model for this compound has not been reported, the general methodology has been applied to other classes of adamantane compounds, such as aminoadamantane derivatives used as antiviral agents mdpi.com. In a typical QSPR study, a set of adamantane derivatives with known properties is used. A large number of molecular descriptors, which are numerical representations of the molecular structure, are calculated for each compound. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates a subset of these descriptors to the property of interest. Such models can then be used to predict the properties of new, untested adamantane derivatives.
Interactive Table: Examples of Molecular Descriptors Used in QSPR Studies of Adamantane Derivatives.
| Descriptor Type | Examples | Description |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity in the molecule. |
| Geometrical | Molecular surface area, molecular volume | Relate to the 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies | Quantify aspects of the electronic structure. |
| Constitutional | Molecular weight, count of specific atom types | Basic descriptors derived from the molecular formula. |
Applications and Advanced Materials Science Incorporating 2 Adamantyl Chloromethyl Ether Substructures
Polymer Chemistry and Macromolecular Architectures
The incorporation of the 2-adamantyl group into polymers can significantly enhance their physical properties, such as glass transition temperature (Tg), thermal stability, and solubility. usm.eduacs.org The 2-adamantyl chloromethyl ether substructure can be leveraged to introduce these benefits into various polymer systems.
Adamantane-Containing Monomers for Polymerization
The adamantane (B196018) moiety can be incorporated into polymers by first synthesizing adamantane-containing monomers. While this compound itself is not a polymerizable monomer, its reactive chloromethyl group allows for its attachment to molecules that can then be polymerized. For instance, it can be used to synthesize monomers like adamantyl-substituted styrenes or acrylates.
The polymerization of monomers containing the bulky adamantyl group often leads to polymers with distinct properties. For example, adamantane-containing methacrylate (B99206) polymers exhibit improved thermal and mechanical properties compared to conventional poly(methyl methacrylate) (PMMA). researchgate.netingentaconnect.com The rigid, diamond-like structure of the adamantane cage restricts the movement of polymer chains, leading to higher thermal stability. ingentaconnect.com
The polymerization of adamantyl-containing monomers can be achieved through various techniques, including free-radical, cationic, and anionic polymerization, depending on the nature of the polymerizable group attached to the adamantane core. researchgate.net
| Property | Adamantane-Containing Methacrylate Polymers | Poly(methyl methacrylate) (PMMA) |
|---|---|---|
| Transparency (UV-visible) | >95% ingentaconnect.com | High |
| Refractive Index | 1.51–1.52 ingentaconnect.com | ~1.49 |
| Water Absorption | Lower than PMMA ingentaconnect.com | Higher |
| Dielectric Constant | Lower than PMMA ingentaconnect.com | Higher |
Synthesis of Adamantyl-Substituted Poly(aryl ether ketone) Membranes
Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. However, their applications can be limited by their solubility. The incorporation of bulky pendent groups, such as the adamantyl group, is a strategy to enhance the solubility of PAEKs without compromising their high glass transition temperatures. usm.eduacs.org
The synthesis of adamantyl-substituted PAEKs can be achieved through nucleophilic aromatic substitution polycondensation. nih.gov In this process, a bisphenol monomer containing an adamantyl group is reacted with an activated aromatic dihalide. The reactive nature of this compound allows for its use in preparing such adamantyl-containing bisphenols. The presence of the adamantane moiety disrupts chain packing, which improves the solubility of the resulting polymer in common organic solvents. usm.edu This enhanced solubility facilitates the processing of these polymers into materials like membranes.
Adamantane-containing PAEKs exhibit high thermal stability and high glass transition temperatures, making them suitable for applications requiring robust materials. usm.eduacs.org
Role as Initiators or Cross-linking Agents in Controlled Polymerization Techniques
Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgcmu.edu The initiator plays a crucial role in these processes.
The structure of this compound suggests its potential as an initiator for ATRP. ATRP is typically initiated by an alkyl halide in the presence of a transition metal catalyst. wikipedia.orgcmu.edu The carbon-chlorine bond in the chloromethyl group of this compound could be activated by the metal catalyst to generate a radical, which then initiates polymerization. The stability of the resulting adamantyl-containing radical would be a key factor in its effectiveness as an initiator.
Furthermore, bifunctional or multifunctional adamantane derivatives can act as cross-linking agents to form three-dimensional polymer networks. ooc.co.jpmedcraveonline.com These cross-linked polymers often exhibit enhanced thermal and chemical stability, as well as improved mechanical strength. ooc.co.jp A di-functionalized adamantane derivative, conceptually similar to this compound but with two reactive sites, could be used to cross-link polymer chains, leading to materials with low water absorption and low dielectric constants. ooc.co.jp
Supramolecular Chemistry and Host-Guest Systems
The unique, rigid, and well-defined three-dimensional structure of the adamantane cage makes it an attractive component in supramolecular chemistry for the construction of host molecules.
Incorporation into Macrocyclic Ethers (e.g., Crown Ethers) for Cation Complexation
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. researchgate.netmdpi.com Incorporating the adamantane unit into the structure of crown ethers can influence their conformation and binding properties. Adamantane can be used as a rigid building block in the construction of these macrocycles.
For example, aza-crown ethers substituted with adamantyl side-arms have been synthesized and studied for their ability to extract alkali metal cations. irb.hrsrce.hr These host molecules are designed to leverage intramolecular London dispersion interactions to tune the host's structure and enhance its binding capability. irb.hr Adamantyl-substituted hexaaza crown ethers have shown efficient extraction capabilities for alkali metal cations, a property not observed in the parent hexaaza-18-crown-6. irb.hr The adamantane side arms can participate in the binding stabilization of the cation within the crown ether cavity. irb.hr
The selectivity of these adamantane-containing crown ethers depends on factors such as the size of the crown ether ring and the atomic radius of the metal ion. mdpi.com
| Host Molecule | Guest Cation | Binding Characteristics | Reference |
|---|---|---|---|
| Adamantyl-substituted hexaaza-18-crown-6 | Na+ | Efficient extraction from aqueous medium. Adamantane side arms contribute to binding stabilization. | irb.hr |
| Parent hexaaza-18-crown-6 | Alkali metal cations | Inefficient extraction capabilities. | irb.hr |
Design of Adamantane-Based Dendrimers and Liposomal Architectures for Material Science Applications
The adamantane core is an excellent scaffold for the synthesis of dendrimers and other complex macromolecular architectures due to its well-defined geometry. Dendrimers are highly branched macromolecules with a large number of functional groups on their periphery. Adamantane can serve as the central core from which dendritic branches emanate.
In material science, adamantane-based dendrimers are explored for various applications. Their uniform size and tailored surface functionalities make them interesting candidates for the development of novel materials.
Adamantane derivatives can also be incorporated into liposomal architectures. Liposomes are vesicles composed of a lipid bilayer. The lipophilic nature of the adamantane cage allows it to be anchored within the lipid bilayer of liposomes. This incorporation can be used to functionalize the surface of liposomes, which has applications in materials science for creating self-assembled supramolecular systems.
Organic Synthesis as a Versatile Intermediate
This compound is a bifunctional organic compound that serves as a highly versatile intermediate in advanced organic synthesis. Its utility stems from the unique combination of a bulky, rigid, and lipophilic 2-adamantyl group and a reactive chloromethyl ether moiety. This structure allows it to be employed in protecting group strategies, as a specialized alkylating agent, and as a precursor for more complex, functionalized adamantane derivatives. The adamantane cage imparts specific properties such as thermal stability, steric bulk, and increased solubility in nonpolar solvents to the target molecules, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals. rsc.orgnih.gov
Application in Protecting Group Chemistry
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organicchemistrytutor.comtotal-synthesis.com This process, known as "protecting group chemistry," involves introducing a temporary blocking group that is stable to the specific reaction conditions and can be cleanly removed later. total-synthesis.comlibretexts.org
This compound is an ideal reagent for the protection of hydroxyl groups. Analogous to the widely used chloromethyl methyl ether (MOM-Cl), it reacts with alcohols in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), to form a stable 2-adamantyloxymethyl (AdOM) ether. uwindsor.caorgsyn.org This AdOM group functions as an acetal (B89532), rendering it stable to a wide range of conditions that would typically affect an unprotected alcohol, including strongly basic, nucleophilic, and reducing environments. uwindsor.ca
The primary advantage of the AdOM protecting group is the significant steric hindrance and lipophilicity conferred by the 2-adamantyl cage. This bulk can influence the stereochemical outcome of subsequent reactions and enhance the solubility of synthetic intermediates in organic solvents. The AdOM group is typically removed under acidic conditions, which facilitate the hydrolysis of the acetal to regenerate the original alcohol. uwindsor.camasterorganicchemistry.com
| Protecting Group | Abbreviation | Structure of Protected Alcohol | Typical Installation Conditions | Key Features & Stability | Typical Cleavage Conditions |
|---|---|---|---|---|---|
| 2-Adamantyloxymethyl | AdOM | R-O-CH₂-O-Ad | This compound, i-Pr₂NEt, CH₂Cl₂ | High steric bulk; high lipophilicity; stable to bases, nucleophiles, many oxidizing/reducing agents. | Acidic hydrolysis (e.g., HCl in THF/H₂O). |
| Methoxymethyl | MOM | R-O-CH₂-O-CH₃ | MOM-Cl, i-Pr₂NEt, CH₂Cl₂ | Less sterically demanding than AdOM; stable to bases, nucleophiles, many oxidizing/reducing agents. uwindsor.ca | Acidic hydrolysis (e.g., HCl in MeOH). masterorganicchemistry.com |
| tert-Butyldimethylsilyl | TBDMS or TBS | R-O-Si(CH₃)₂(t-Bu) | TBS-Cl, Imidazole, DMF | Sterically hindered silyl (B83357) ether; stable to non-acidic conditions. | Fluoride ion source (e.g., TBAF) or acid. libretexts.org |
| Benzyl | Bn | R-O-CH₂-Ph | NaH then BnBr, THF | Robust; stable to acidic and basic conditions. | Hydrogenolysis (H₂, Pd/C). nih.gov |
Use as an Alkylating Agent in the Synthesis of Fine Chemicals
Chloroalkyl ethers are recognized as a class of potent alkylating agents due to the reactivity of the carbon-chlorine bond. wikipedia.orgorganic-chemistry.org this compound serves as a specialized electrophile for introducing the 2-adamantyloxymethyl moiety onto a variety of nucleophiles. This reaction is fundamental to the synthesis of fine chemicals where the unique properties of the adamantane cage are desired. nih.gov
The incorporation of the bulky and lipophilic 2-adamantyl group can significantly alter the physical and biological properties of a molecule. In medicinal chemistry, for example, adding an adamantane fragment can enhance a drug's metabolic stability or modify its binding affinity to a target receptor. mdpi.com In materials science, the rigidity and thermal stability of the adamantane unit are exploited to create novel polymers and lubricants. researchgate.net
The alkylation reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the chloride ion. A wide array of nucleophiles can be used, leading to a diverse range of functionalized adamantane derivatives.
| Nucleophile Class | Example Nucleophile (Nu:⁻) | Resulting Product Structure | Product Class |
|---|---|---|---|
| Alkoxides / Phenoxides | R-O⁻ | R-O-CH₂-O-Ad | Acetal / Formal |
| Thiolates | R-S⁻ | R-S-CH₂-O-Ad | Thioacetal |
| Carboxylates | R-COO⁻ | R-COO-CH₂-O-Ad | Acyloxymethyl Ether |
| Enolates | (from Ketones/Esters) | R-C(O)-C(R')-CH₂-O-Ad | α-(Adamantyloxymethyl) Carbonyl |
| Amides / Imides | R₂N⁻ | R₂N-CH₂-O-Ad | N,O-Acetal |
Precursor for Further Functionalization of the Adamantane Cage and Chloromethyl Group
Beyond its direct use in protection and alkylation, this compound is a valuable starting material for creating more elaborate chemical structures. Both the adamantane cage and the chloromethyl group can be selectively modified to introduce new functionalities.
Functionalization of the Adamantane Cage:
The adamantane skeleton is exceptionally stable but not inert. The C-H bonds on the cage, particularly at the tertiary bridgehead positions, can be functionalized through various modern synthetic methods, such as direct radical-based C-H activation. rsc.orgnih.govuni-giessen.de Starting with this compound, it is possible to introduce additional substituents (e.g., hydroxyl, halogen, or alkyl groups) onto the adamantane core. The presence of the chloromethyl ether substituent can influence the regioselectivity of these functionalization reactions, directing incoming groups to specific positions on the cage. This allows for the synthesis of polysubstituted adamantanes with precisely controlled structures for specialized applications.
Functionalization of the Chloromethyl Group:
The chloromethyl group is a versatile chemical handle. The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles to transform the -CH₂Cl group into other functional moieties. gatech.edu This allows this compound to act as a precursor to a family of 2-adamantyl-oxymethyl derivatives, each with distinct reactive properties. For instance, substitution with azide (B81097) (N₃⁻) followed by reduction yields an aminomethyl ether, while reaction with cyanide (CN⁻) provides a route to carboxylic acid derivatives. This versatility makes the compound a key building block for constructing complex molecular architectures based on the adamantane scaffold.
| Reagent / Nucleophile | Resulting Functional Group (-CH₂-Y) | Potential Application |
|---|---|---|
| Sodium Azide (NaN₃) | -CH₂-N₃ (Azide) | Precursor to amines via reduction; "Click" chemistry. |
| Potassium Cyanide (KCN) | -CH₂-CN (Nitrile) | Precursor to carboxylic acids, amides, or amines. |
| Sodium Iodide (NaI) | -CH₂-I (Iodide) | More reactive alkylating agent (Finkelstein reaction). |
| Triphenylphosphine (PPh₃) | -CH₂-P⁺Ph₃ Cl⁻ (Phosphonium Salt) | Precursor for Wittig reagents. |
| Potassium Thioacetate (KSAc) | -CH₂-SAc (Thioacetate) | Precursor to thiols (-CH₂-SH) upon hydrolysis. |
Future Research Directions and Emerging Trends in 2 Adamantyl Chloromethyl Ether Chemistry
Development of Greener and More Sustainable Synthetic Methodologies for its Preparation
The traditional synthesis of haloalkyl ethers often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research is increasingly directed towards developing more environmentally benign and efficient methods for the preparation of 2-adamantyl chloromethyl ether.
Key areas of development include:
Catalyst-Assisted Reactions: A significant trend in green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. Research into the use of highly efficient, non-toxic catalysts for the synthesis of chloroalkyl ethers is a promising direction. For instance, the use of minute quantities (0.01 mol-%) of Zinc(II) salts has been shown to effectively catalyze the reaction between acetals and acid halides, yielding haloalkyl ethers in near-quantitative amounts. organic-chemistry.orgresearchgate.net This approach minimizes catalyst loading and allows for rapid reaction times, often between 1 to 4 hours. organic-chemistry.orgresearchgate.net
Alternative Solvents: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. nih.gov Future methodologies will likely explore the use of biodegradable solvents, ionic liquids, or even solvent-free reaction conditions. nih.govzenodo.org Supercritical carbon dioxide (scCO₂), for example, is a non-toxic, non-flammable, and widely available alternative to traditional solvents in various pharmaceutical processes. mdpi.com
Energy-Efficient Synthesis: Techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Exploring these technologies for the synthesis of this compound could lead to more sustainable production processes.
The table below summarizes potential green synthetic approaches for this compound.
| Green Chemistry Approach | Potential Advantage | Relevant Research Finding |
| Catalysis | Reduced reaction times, lower energy consumption, high yields. | Zinc(II) salts catalyze haloalkyl ether synthesis in near-quantitative yields with only 0.01 mol-% catalyst. organic-chemistry.orgresearchgate.net |
| Alternative Solvents | Reduced toxicity and environmental impact. | Supercritical CO₂ is a non-toxic and non-flammable alternative to standard solvents. mdpi.com |
| Energy Sources | Shorter reaction times, high product yields, and easier purification. | Microwave irradiation offers significant benefits over traditional synthetic methods. mdpi.com |
Exploration of Novel Reactivity and Transformation Pathways beyond Classical Applications
While this compound is primarily known as a protecting group and an alkylating agent, future research aims to uncover and harness its potential for novel chemical transformations. The inherent reactivity of the chloromethyl ether functional group, combined with the rigid and lipophilic adamantane (B196018) scaffold, presents opportunities for exploring new synthetic pathways.
Future investigations will likely focus on:
Solvent-Dependent Reactivity: The choice of solvent can dramatically influence the outcome of a reaction. Studies on related compounds, such as 2-adamantyl chloroformate, have demonstrated the existence of different reaction pathways depending on the solvolytic conditions. nih.gov For example, in 100% ethanol, the reaction predominantly yields the mixed carbonate, whereas in 100% 2,2,2-trifluoroethanol, products are formed with the loss of CO₂. nih.gov A systematic investigation of the reactivity of this compound in a diverse range of conventional and unconventional solvents could reveal new and selective transformations.
Unconventional Reaction Conditions: Exploring reactions under non-classical conditions, such as photochemical, electrochemical, or high-pressure environments, could unlock new reactivity patterns for this compound.
Domino and Multicomponent Reactions: Designing one-pot reactions that involve this compound as a key component can lead to the efficient synthesis of complex molecules. These strategies are highly desirable for their atom economy and reduced number of purification steps.
Integration into Advanced Functional Materials with Tailored Properties
The adamantane moiety imparts unique properties such as thermal stability, rigidity, and lipophilicity, making it an attractive component for advanced functional materials. The reactivity of the chloromethyl ether group in this compound provides a convenient handle for covalently incorporating the adamantane cage into larger molecular architectures.
Emerging trends in this area include:
Organic Semiconductors: Adamantane substitutions have been shown to induce π–π interactions in soluble diketopyrrolopyrrole (DPP) derivatives, enhancing charge transfer and leading to a tenfold increase in hole mobilities. rsc.org Incorporating the 2-adamantyl group via the chloromethyl ether linker could be a strategy to develop new, high-performing, and solution-processable organic semiconducting materials. rsc.org
Polymers and Supramolecular Assemblies: The adamantane unit can be used to control the physical and mechanical properties of polymers. Its bulky nature can increase the glass transition temperature and improve the thermal stability of polymeric materials. Furthermore, adamantane derivatives are key components in host-guest chemistry, which can be exploited to create self-healing materials, drug delivery systems, and molecular sensors.
Surface Modification: The adamantane scaffold can be used to create molecular tripods for tailoring surfaces, including self-assembling monolayers and modifying semiconductor surfaces. researchgate.net this compound could serve as a precursor for creating functionalized adamantane derivatives for these applications.
The table below illustrates the potential applications of this compound in advanced materials.
| Material Type | Desired Property | Role of Adamantane Moiety |
| Organic Semiconductors | High charge mobility, good solubility. | Induces π–π stacking and improves processability. rsc.org |
| Polymers | High thermal stability, specific mechanical properties. | Increases rigidity and glass transition temperature. |
| Self-Assembling Monolayers | Ordered molecular layers, tailored surface properties. | Acts as a rigid anchoring group. researchgate.net |
Computational Design and Prediction of Novel Adamantane-Based Structures for Specific Academic Pursuits
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govresearchgate.netunige.org For adamantane derivatives, computational methods are being used to explore a wide range of potential applications.
Future computational research involving structures related to this compound will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the structural, electronic, and optical properties of adamantane derivatives. nih.govmdpi.commdpi.com Such studies can predict properties like heat of formation, thermodynamic stability, and detonation performance for energetic materials. nih.gov They can also be used to understand the effects of substituents on the electronic behavior of the adamantane cage. mdpi.com
Molecular Docking and Drug Design: The adamantane scaffold is a well-known pharmacophore that can increase the lipophilicity of a molecule, potentially enhancing its biological activity. mdpi.com Computational docking studies can be used to design and screen novel adamantane-based compounds for specific biological targets.
Prediction of Reaction Mechanisms: Computational modeling can elucidate the mechanisms of known reactions and predict the feasibility of new transformation pathways for this compound. This can guide experimental efforts towards the most promising synthetic routes.
Q & A
Q. What are the primary safety protocols for handling 2-adamantyl chloromethyl ether in laboratory settings?
Answer: Due to structural similarities to chloromethyl ethers (e.g., bis(chloromethyl) ether, BCME), this compound is presumed carcinogenic and corrosive. Key safety measures include:
- Controlled Environment : Work in a fume hood with negative pressure and HEPA filtration to prevent inhalation exposure .
- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and aprons. Avoid skin contact, as chloromethyl ethers cause severe irritation and burns .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to minimize decomposition and peroxide formation .
- Reactivity : Avoid contact with water (generates HCl gas) and metals (corrosive). Use non-sparking tools for transfers .
Q. How is this compound synthesized, and what are critical reaction parameters?
Answer: While direct synthesis data for this compound is limited, analogous compounds (e.g., adamantylphenols) are synthesized via:
- Adamantylation : React adamantanol derivatives with chloromethyl ethers (e.g., bis(chloromethyl) ether) in the presence of Lewis acids (e.g., BF₃ or AlCl₃) .
- Key Parameters :
- Temperature : Maintain ≤0°C to suppress side reactions (e.g., cleavage of ether linkages) .
- Stoichiometry : Excess adamantanol ensures complete substitution and minimizes byproducts like HCl-adamantane derivatives .
- Workup : Neutralize acidic residues with cold aqueous NaHCO₃ to avoid decomposition .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing this compound and resolving data discrepancies?
Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR identifies adamantyl protons (δ 1.6–2.1 ppm) and chloromethyl groups (δ 3.8–4.2 ppm). Compare spectra with adamantylphenol derivatives (e.g., 2-(1-Adamantyl)-4-methylphenol, HMDB0031332) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~212 g/mol for C₁₁H₁₅ClO) and fragmentation patterns .
- Purity Assessment :
Q. How does the adamantyl group influence the stability and reactivity of chloromethyl ether derivatives?
Answer: The adamantyl moiety confers:
- Steric Hindrance : Reduces nucleophilic attack on the chloromethyl group, enhancing stability in polar solvents .
- Thermal Stability : Adamantane’s rigid cage structure mitigates decomposition at elevated temperatures (cf. linear chloromethyl ethers, which degrade rapidly above 25°C) .
- Reactivity Trade-offs : While steric effects slow hydrolysis, the electron-withdrawing Cl atom increases susceptibility to SN2 reactions with nucleophiles (e.g., amines in drug synthesis) .
Q. What are the contradictions in toxicity data for chloromethyl ether derivatives, and how should researchers address them?
Answer:
- Contradictions :
- Carcinogenicity : BCME is a known human carcinogen (IARC Group 1), but data for adamantyl analogs are lacking. Some studies suggest reduced carcinogenicity due to steric shielding of reactive sites .
- Acute Toxicity : While BCME causes lung cancer at ppm levels, adamantyl derivatives may exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
- Resolution Strategies :
Methodological Guidance
Q. How can researchers optimize reaction yields when working with moisture-sensitive adamantyl chloromethyl ethers?
Answer:
- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) dried over molecular sieves. Conduct reactions under argon/nitrogen .
- Catalyst Selection : Lewis acids like BF₃·Et₂O improve electrophilicity without promoting hydrolysis (cf. AlCl₃, which reacts violently with water) .
- Byproduct Mitigation : Add scavengers (e.g., triethylamine) to neutralize HCl, preventing ether cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
